molecular formula C9H12N2O3S B12854746 4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid

4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid

Katalognummer: B12854746
Molekulargewicht: 228.27 g/mol
InChI-Schlüssel: NUFWAOQFTZFFJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid is a complex organic compound that features a thiomorpholine ring substituted with a prop-2-yn-1-yl carbamoyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of thiomorpholine with prop-2-yn-1-yl isocyanate under controlled conditions to form the carbamoyl derivative. This intermediate is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The thiomorpholine ring can also interact with various biological pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(Prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylic acid tert-butyl ester
  • 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid

Uniqueness

4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. The combination of the prop-2-yn-1-yl group and the carboxylic acid group also contributes to its versatility in various applications.

Eigenschaften

Molekularformel

C9H12N2O3S

Molekulargewicht

228.27 g/mol

IUPAC-Name

4-(prop-2-ynylcarbamoyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3S/c1-2-3-10-9(14)11-4-5-15-6-7(11)8(12)13/h1,7H,3-6H2,(H,10,14)(H,12,13)

InChI-Schlüssel

NUFWAOQFTZFFJK-UHFFFAOYSA-N

Kanonische SMILES

C#CCNC(=O)N1CCSCC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.